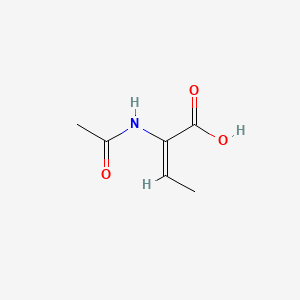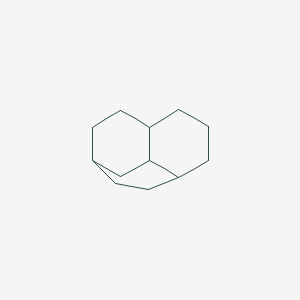
Decahydro-1,7-ethanonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decahydro-1,7-ethanonaphthalene, also known as tricyclo[6.2.2.0(2,7)]dodecane, is a polycyclic hydrocarbon with the molecular formula C12H20 . This compound is characterized by its unique tricyclic structure, which consists of three fused rings. It is a saturated hydrocarbon, meaning it contains only single bonds between carbon atoms, making it relatively stable.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Decahydro-1,7-ethanonaphthalene can be synthesized through the partial hydrogenation of 1,4,4a,5,6,8a-hexahydro-1,4-ethanonaphthalene over a nickel–kieselguhr catalyst . The process involves the addition of hydrogen to the unsaturated bonds in the starting material, resulting in the formation of the fully saturated this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves catalytic hydrogenation, which is a common industrial process for producing saturated hydrocarbons. This method typically employs high-pressure hydrogen gas and a metal catalyst such as nickel or palladium.
Analyse Des Réactions Chimiques
Types of Reactions
Decahydro-1,7-ethanonaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygen-containing derivatives.
Reduction: Although it is already a fully saturated hydrocarbon, further reduction can lead to the formation of more stable derivatives.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and bromine in the presence of a catalyst.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst.
Substitution: Halogenation reactions using halogens like chlorine or bromine.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, such as amino alcohols and halogenated compounds .
Applications De Recherche Scientifique
Decahydro-1,7-ethanonaphthalene has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of more complex polycyclic compounds.
Medicine: Some derivatives are explored for their pharmacological potential as therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of decahydro-1,7-ethanonaphthalene and its derivatives involves interactions with various molecular targets. For example, its amino alcohol derivatives can interact with biological membranes, altering their properties and potentially leading to biological effects . The exact pathways and molecular targets depend on the specific derivative and its functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclododecane: Another polycyclic hydrocarbon with similar stability and reactivity.
Decahydro-1,4-ethanonaphthalene: A closely related compound with a slightly different structure.
Uniqueness
Decahydro-1,7-ethanonaphthalene is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
54516-68-6 |
|---|---|
Formule moléculaire |
C12H20 |
Poids moléculaire |
164.29 g/mol |
Nom IUPAC |
tricyclo[6.2.2.04,9]dodecane |
InChI |
InChI=1S/C12H20/c1-2-10-6-4-9-5-7-11(3-1)12(10)8-9/h9-12H,1-8H2 |
Clé InChI |
SFNGMIZZMRGBFM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC3CCC(C1)C2C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


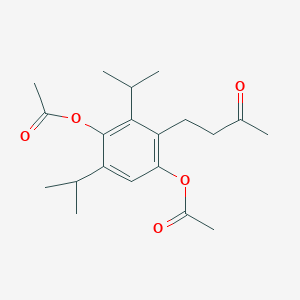
![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14629258.png)
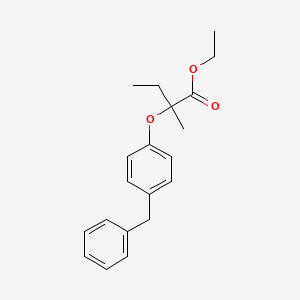
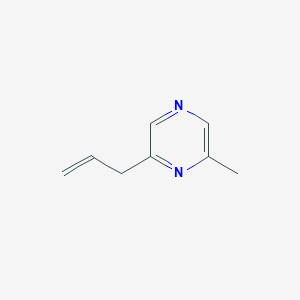


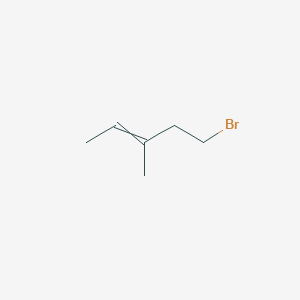
![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one](/img/structure/B14629305.png)
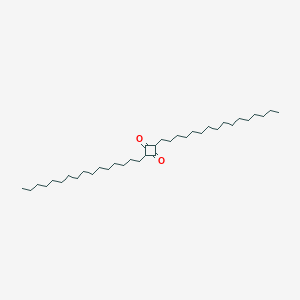
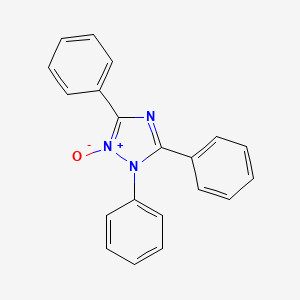
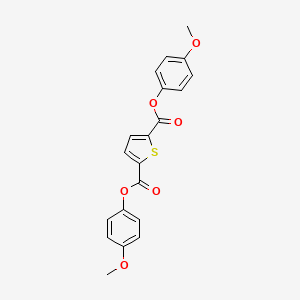
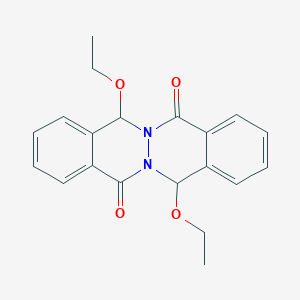
![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629346.png)
